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Compound of Interest

Compound Name: PF-06733804

Cat. No.: B11933449 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
PF-06733804 is a hypothetical, potent, and selective small-molecule inhibitor of the Epidermal

Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of the EGFR signaling pathway

is a key driver in the progression of several cancers, including non-small cell lung cancer

(NSCLC). By binding to the ATP-binding site of the EGFR kinase domain, PF-06733804 is

designed to block autophosphorylation and subsequent activation of downstream signaling

cascades, leading to the inhibition of cell proliferation and induction of apoptosis in EGFR-

dependent tumors.

These application notes provide detailed protocols for assessing the in-vitro potency and

cellular activity of PF-06733804 using common cell-based assays. The protocols described are

for the A549 human lung carcinoma cell line, which is a widely used model for studying EGFR

signaling.

Quantitative Data Summary
The inhibitory activity of PF-06733804 has been characterized in a panel of cancer cell lines to

determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) for cell

viability was determined after 72 hours of continuous exposure to the compound.
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Cell Line Cancer Type EGFR Status IC50 (nM)

A549
Non-Small Cell Lung

Cancer
Wild-Type 25

PC-9
Non-Small Cell Lung

Cancer
Exon 19 Deletion 5

H1975
Non-Small Cell Lung

Cancer
L858R & T790M 1500

MCF7 Breast Cancer Wild-Type >10,000

Table 1: Hypothetical IC50 values for PF-06733804 in various cancer cell lines. Data illustrates

potency against EGFR-driven cell lines and selectivity over cell lines with resistance mutations

(H1975) or lower EGFR dependency (MCF7).

Signaling Pathway
Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR undergoes

dimerization and autophosphorylation of specific tyrosine residues within its intracellular

domain. This phosphorylation creates docking sites for adaptor proteins, initiating downstream

signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways,

which drive cell proliferation, survival, and differentiation. PF-06733804 inhibits the initial

autophosphorylation step, thereby blocking these downstream signals.
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Figure 1. EGFR Signaling Pathway and Point of Inhibition by PF-06733804.
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Experimental Protocols
Protocol 1: Cell Proliferation Assay (IC50 Determination)
This protocol describes the use of an MTS assay to measure cell viability and determine the

IC50 value of PF-06733804. The MTS tetrazolium compound is bioreduced by viable,

metabolically active cells into a colored formazan product, allowing for colorimetric

quantification.

Materials:

PF-06733804 stock solution (10 mM in DMSO)

A549 cells (or other desired cell lines)

Complete cell culture medium (e.g., F-12K Medium + 10% FBS)

96-well clear, flat-bottom tissue culture plates

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

Phosphate-Buffered Saline (PBS)

Multi-well spectrophotometer (ELISA reader)

Procedure:

Cell Seeding:

Harvest and count A549 cells.

Seed 5,000 cells in 100 µL of complete medium per well into a 96-well plate.

Include wells with medium only for background control.

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

Compound Dilution and Treatment:
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Prepare a serial dilution of PF-06733804 in complete medium. A common concentration

range to start with is 0.1 nM to 100 µM.

Include a "vehicle control" (e.g., 0.1% DMSO) at the same final solvent concentration as

the highest drug concentration.

Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the

respective wells.

Incubation:

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

Viability Measurement:

Add 20 µL of MTS reagent directly to each well.[1][2]

Incubate for 1-4 hours at 37°C.[1][2]

Measure the absorbance at 490 nm using a microplate reader.[2]

Data Analysis:

Subtract the average absorbance of the medium-only wells (background) from all other

readings.

Calculate the percentage of cell viability for each concentration relative to the vehicle

control (100% viability).

Plot the percentage of cell viability against the logarithm of the inhibitor concentration to

generate a dose-response curve and determine the IC50 value using non-linear

regression (sigmoidal dose-response).

Preparation Treatment Readout Analysis

1. Seed Cells
(5,000 cells/well)

2. Incubate
(24 hours)

3. Add PF-06733804
(Serial Dilutions)

4. Incubate
(72 hours) 5. Add MTS Reagent 6. Incubate

(1-4 hours)
7. Measure Absorbance

(490 nm)
8. Calculate % Viability

& Determine IC50
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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